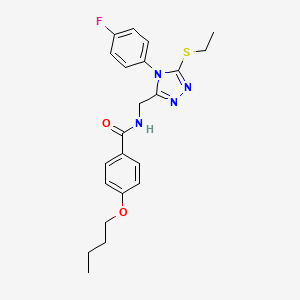

Benzyl 2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

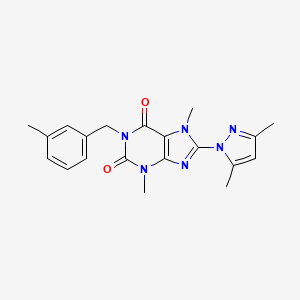

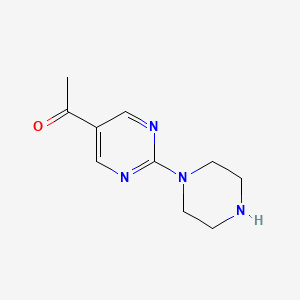

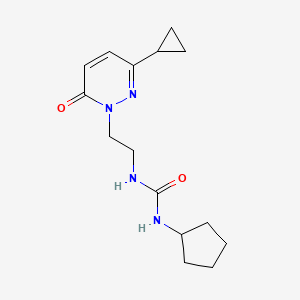

“Benzyl 2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate” is a complex organic compound. It contains a benzyl group, which is a common substituent in organic chemistry with the structure R−CH2−C6H5 . It also contains a tetrahydrothiophene group, which is a sulfur-containing heterocycle, and a nicotinamido group, which is related to nicotinamide, a form of vitamin B3 .

Molecular Structure Analysis

The molecular structure analysis would require more specific information or computational chemistry techniques such as Density Functional Theory (DFT). These techniques can provide information about the compound’s geometry, electronic structure, and other physical properties .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the benzyl group. The benzylic position (the carbon adjacent to the aromatic ring) is often more reactive due to the stabilization of intermediate structures by the aromatic ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzyl group could influence its solubility, reactivity, and other properties .Applications De Recherche Scientifique

Peptide Synthesis

This compound is utilized in the synthesis of peptides, which are short chains of amino acid monomers linked by peptide bonds. The process involves the formation of amide bonds, and the compound serves as an acylating agent to introduce the benzyl protected amino group into the peptide chain. This is crucial for the synthesis of peptides and their mimetics, which are compounds mimicking the biological activity of peptides .

Drug Design and Development

In medicinal chemistry, the compound is used to create peptide derivatives that can serve as selective, high-affinity ligands. These ligands are designed to replace portions of peptides with nonpeptide structures, thereby improving their bioavailability, biostability, and receptor subtype selectivity. This is particularly important in the development of new therapeutic agents .

Antimicrobial Activity

Benzyl 2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds have shown moderate to excellent activity against various microbial strains, including bacteria and fungi. This highlights the potential of these compounds in combating drug-resistant infections and developing new antimicrobial drugs .

Tubulin Polymerization Inhibition

Some derivatives of this compound have been studied for their ability to inhibit tubulin polymerization, an essential process for cell division. This property is particularly relevant in cancer research, as the inhibition of tubulin polymerization can lead to the suppression of tumor growth and metastasis .

Apoptosis Induction

Certain triazole hybrids containing the benzyl 2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate moiety have been found to induce apoptosis in cancer cells. Apoptosis, or programmed cell death, is a targeted approach to eliminate cancer cells without affecting healthy cells. This application is significant in the field of oncology, where selective induction of apoptosis can be a powerful strategy for cancer treatment .

Biological Barrier Crossing

Low molecular weight peptides, which can be synthesized using this compound, are known to cross biological barriers easily and are less susceptible to protease attacks. This characteristic is beneficial for the delivery of therapeutic agents across biological barriers, such as the blood-brain barrier, thereby enhancing the treatment of neurological disorders .

Safety and Hazards

Propriétés

IUPAC Name |

benzyl 2-[[2-(thiolan-3-yloxy)pyridine-3-carbonyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c22-17(24-12-14-5-2-1-3-6-14)11-21-18(23)16-7-4-9-20-19(16)25-15-8-10-26-13-15/h1-7,9,15H,8,10-13H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSCKNMCSTFMNSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=C(C=CC=N2)C(=O)NCC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-(2-((tetrahydrothiophen-3-yl)oxy)nicotinamido)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(E)-(3-bromophenyl)methylidene]-3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2868807.png)

![1-(2,5-dimethoxyphenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2868811.png)